Lupinifolin

Description

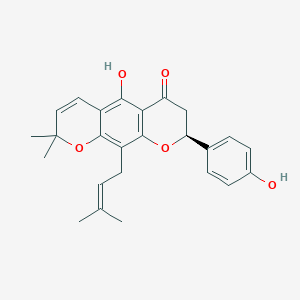

Structure

3D Structure

Properties

Molecular Formula |

C25H26O5 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(8S)-5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)22(28)21-19(27)13-20(29-24(18)21)15-6-8-16(26)9-7-15/h5-9,11-12,20,26,28H,10,13H2,1-4H3/t20-/m0/s1 |

InChI Key |

PDTJZCUQXSFLDW-FQEVSTJZSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C |

Synonyms |

lupinifolin |

Origin of Product |

United States |

Natural Occurrence and Botanical Derivation of Lupinifolin

Phytogeographical Distribution and Plant Sources

Lupinifolin has been isolated from plants distributed across various geographical regions, particularly in tropical and subtropical areas where its source plants thrive.

Isolation from Fabaceae Family Members (e.g., Derris reticulata, Albizia myriophylla, Eriosema chinense, Myriopteron extensum, Erythrina fusca)

Several members of the Fabaceae (Leguminosae) family are known sources of this compound. Research has confirmed its isolation from specific species within this family:

Derris reticulata : this compound is a major compound found in the stems and wood of Derris reticulata. tjnpr.orgscialert.netnih.govresearchgate.netwu.ac.thswu.ac.th It has been identified alongside other prenylated flavanones in this species. scialert.netnih.govresearchgate.nettandfonline.com D. reticulata is found naturally in various regions of Thailand. scialert.net

Albizia myriophylla : This species is another significant source of this compound, particularly its wood and bark. psu.ac.thresearchgate.netnih.govtandfonline.comscilit.comchula.ac.thcornell.eduresearchgate.netresearchgate.net A. myriophylla is a medicinal plant widely used in Thailand and other Asian countries. researchgate.nettandfonline.com Studies have quantified the this compound content in extracts from different collections of A. myriophylla. tandfonline.com

Eriosema chinense : this compound has been isolated from the roots of Eriosema chinense. wu.ac.thnih.govacs.orgthieme-connect.comnih.gov This plant is found in the Eastern Himalayan regions of India and China, as well as in countries like Thailand, Myanmar, and Australia. It is traditionally used by tribal communities for various ailments. thieme-connect.com

Myriopteron extensum : The stems of Myriopteron extensum have also yielded this compound. wu.ac.thswu.ac.thherbmedpharmacol.comresearchgate.netindico.globalchula.ac.thuum.edu.my

Erythrina fusca : this compound has been isolated from the stem bark of Erythrina fusca. swu.ac.thindico.globalclockss.orgresearchgate.netnih.gov This flowering tree is found extensively in tropical and subtropical Asian countries.

The isolation of this compound from these Fabaceae species typically involves extraction using various solvents (e.g., methanol, ethanol, hexane, ethyl acetate) followed by chromatographic techniques for purification. wu.ac.thchula.ac.thclockss.org

Here is a table summarizing some Fabaceae sources of this compound:

| Plant Species | Family | Part Used (Examples) | Geographical Distribution (Examples) |

| Derris reticulata | Fabaceae | Stems, Wood | Thailand |

| Albizia myriophylla | Fabaceae | Wood, Bark | Thailand, Asia |

| Eriosema chinense | Fabaceae | Roots | India, China, Thailand, Myanmar, Australia |

| Myriopteron extensum | Fabaceae | Stems | |

| Erythrina fusca | Fabaceae | Stem bark | Tropical and Subtropical Asia |

Identification in Other Botanical Families (e.g., Rutaceae, Apocynaceae)

Beyond the Fabaceae family, this compound has also been reported in plants belonging to other botanical families, including Rutaceae and Apocynaceae. researchgate.net Specific species within these families where this compound has been identified are mentioned in research, indicating a broader distribution of this compound across the plant kingdom, although its prevalence may be higher in Fabaceae. researchgate.net

Biosynthetic Pathways and Precursor Utilization in Plants

The biosynthesis of flavonoids, including flavanones like this compound, in plants is a complex process involving a series of enzymatic reactions. While detailed studies specifically on the biosynthesis of this compound are limited in the provided search results, the general pathway for flavonoids provides a framework.

Flavonoids are synthesized via the phenylpropanoid pathway and the polyketide pathway. The key precursors are typically phenylalanine and malonyl-CoA. Phenylalanine is converted to coumaroyl-CoA through the action of enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). Chalcone (B49325) synthase (CHS) then catalyzes the condensation of coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Chalcone isomerase (CHI) subsequently isomerizes the chalcone into a flavanone (B1672756).

This compound is a prenylated flavanone, meaning it has an isoprenoid (prenyl) group attached to its structure. The introduction of prenyl groups to flavonoids is catalyzed by prenyltransferases. These enzymes are crucial in creating the structural diversity observed in prenylated flavonoids. The specific position and type of prenylation are determined by the regioselectivity and substrate specificity of the prenyltransferases involved.

Proposed Enzymatic Mechanisms in this compound Biosynthesis

Based on the general flavonoid biosynthetic pathway, the proposed enzymatic mechanisms for this compound biosynthesis would involve:

Enzymes of the phenylpropanoid pathway leading to coumaroyl-CoA.

Chalcone synthase (CHS) to form a chalcone precursor.

Chalcone isomerase (CHI) to convert the chalcone to a flavanone.

Specific prenyltransferase(s) that catalyze the attachment of the prenyl group to the flavanone scaffold at the characteristic position seen in this compound. The prenyl donor is typically dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

While the search results confirm this compound's structure as a prenylated flavanone and its presence in plants known to produce such compounds, detailed enzymatic studies specifically identifying the prenyltransferase(s) responsible for this compound's biosynthesis were not prominently featured. However, the presence of the dimethylpyran moiety attached to the A-ring in Derris reticulata flavonoids, including this compound and related compounds, suggests specific cyclization and prenylation steps occur in the biosynthesis within this genus. researchgate.nettandfonline.com

Chemical Synthesis and Structural Modifications of Lupinifolin

Methodologies for Total Chemical Synthesis of Lupinifolin

The total chemical synthesis of this compound has been explored through various pathways. Key synthetic strategies often involve constructing the characteristic flavonoid backbone and introducing the prenyl substituent. Notable methods highlighted in research include electrocyclization and Claisen/Cope rearrangement. evitachem.comacs.org.

Electrocyclization is a method utilized to build the linear pyran rings present in the structure of this compound. evitachem.comacs.org. The Claisen/Cope rearrangement is employed to install the 8-prenyl substituents onto the flavonoid core. evitachem.comacs.org. These multi-step reactions require careful control of conditions to achieve high yields and purity of the final product. evitachem.com. Advanced techniques such as high-performance liquid chromatography (HPLC) are frequently used for purification and analysis of the synthesized compounds. evitachem.com.

One study reported the first total synthesis of this compound and several natural analogues, utilizing electrocyclization to construct the linear pyran rings and a Claisen/Cope rearrangement to install the 8-prenyl substituents. acs.orgnih.gov. Another approach involved the synthesis of prenylated flavonoids, including this compound, using intermediates such as 2,4,6-trihydroxy-3-prenylacetophenone and chalcone (B49325) intermediates. journalspub.info. The synthetic compounds were characterized using spectroscopic methods like ¹H and ¹³C NMR, Infrared spectroscopy, and melting point analysis, confirming their identity by comparison with literature data. journalspub.info.

Synthetic Derivatization and Analogue Development

Synthetic derivatization of this compound involves modifying its structure to create analogues with altered or improved biological activities. This process allows for the exploration of the chemical space around the this compound scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of this compound affect its biological activity. These studies help identify key structural features responsible for observed effects.

Research into the SAR of this compound and its analogues has indicated that the presence of phenolic hydroxyl groups on the B-ring is an important structural feature contributing to antibacterial activity, particularly against Gram-positive bacteria. acs.org. Studies have also explored the significance of the position and degree of prenylation on the flavonoid ring system. For instance, the position of prenylation can be a significant factor in antibacterial outcomes. mdpi.com. Higher lipophilicity, often conferred by prenylation, has been associated with increased antibacterial activity against Gram-positive bacteria. mdpi.com.

SAR studies often involve synthesizing a series of analogues with specific structural variations and evaluating their biological activities. Data from such studies can be used to build models, such as decision trees, to predict activity based on structural fragments. mdpi.comresearchgate.net.

Comparative Analysis of Natural and Synthetically Modified this compound Derivatives

Comparing the properties and activities of natural this compound with its synthetically modified derivatives is essential for assessing the value of synthetic efforts. This comparison can reveal whether synthetic modifications lead to enhanced potency, altered selectivity, or improved pharmacological profiles.

Studies have synthesized this compound and its natural analogues to compare their activities. For example, a study that achieved the first total synthesis of this compound and natural analogues like eriosemaone A, mundulin, minimiorin, khonklonginol H, and flemichin D, evaluated their antibacterial activities. acs.orgnih.govacs.org. Eriosemaone A (a natural analogue) was found to be more potent against Gram-positive bacteria than this compound and other analogues tested, with lower minimum inhibitory concentrations (MICs). acs.orgnih.gov. This suggests that specific structural differences among natural analogues can lead to variations in potency.

The antibacterial activity of natural this compound against Staphylococcus aureus has been reported with varying MIC values across different studies, potentially due to differences in bacterial strains or testing methodologies. acs.orgswu.ac.th. Synthetic approaches allow for the production of both the parent compound and specific analogues, enabling direct comparative studies under controlled conditions. acs.orgnih.gov.

Comparative analysis can involve evaluating antibacterial activity against various bacterial strains, including multidrug-resistant ones. mdpi.comacs.orgnih.gov. For instance, synthetic isoflavones, including some prenylated derivatives, have shown potent antibacterial activity against Gram-positive bacteria, including MRSA, sometimes exceeding the activity of standard antibiotics like ampicillin (B1664943). mdpi.com.

Here is a table summarizing some comparative antibacterial activity data:

| Compound | Source | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. faecalis MIC (µg/mL) | Notes | Citation |

| This compound | Natural | 6.25 | 12.5 | 50 | Strong activity against S. aureus and B. subtilis, moderate against E. faecalis. | nih.gov |

| This compound | Isolated | 8 | - | - | Against S. aureus. | swu.ac.th |

| This compound (Synthetic) | Synthetic | 2.0 | - | - | Against S. aureus ATCC 29213. | acs.org |

| Eriosemaone A | Synthetic | 0.25–0.5 | - | - | Most potent against Gram-positive bacteria. | acs.orgnih.gov |

Note: MIC values can vary depending on the specific bacterial strain and testing methodology used.

Further research comparing the mechanisms of action between natural and synthetic this compound and its derivatives can provide deeper insights into the structure-activity relationships and guide the design of more effective analogues.

Advanced Analytical Methodologies for Lupinifolin Characterization in Research

Spectroscopic and Chromatographic Approaches for Isolation and Identification

The isolation and identification of lupinifolin from complex biological matrices, such as plant extracts, necessitate the use of sophisticated spectroscopic and chromatographic techniques. These methods enable researchers to purify the compound and elucidate its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the carbon-hydrogen framework and the arrangement of functional groups within the molecule. Studies on this compound have utilized both ¹H and ¹³C NMR spectroscopy to confirm its structure. The spectral data obtained from isolated this compound are compared with previously reported data to verify its identity. For instance, the ¹H and ¹³C NMR spectra of purified this compound have been reported to be consistent with published data, confirming its structure as a prenylated flavanone (B1672756). wu.ac.thswu.ac.thmdpi.com Detailed NMR studies, including techniques such as DEPT, 2D-COSY, HMQC, and HMBC, are employed for a comprehensive understanding of the connectivity and spatial arrangement of atoms in the this compound molecule. tandfonline.com The purity of isolated this compound can also be assessed using NMR, with reported purities exceeding 95% based on NMR spectra. wu.ac.thswu.ac.th

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound, thereby confirming its molecular formula. By measuring the mass-to-charge ratio of ions derived from the compound, MS provides a unique molecular fingerprint. Electrospray ionization mass spectrometry (ESI-MS) in positive mode has been used to analyze this compound, showing a molecular ion peak consistent with its calculated monoisotopic mass. wu.ac.thswu.ac.th For example, a study reported a positive mode ESI-MS peak at m/z 407.1850 for [M+H]⁺, which aligns with the monoisotopic mass of this compound (406.1780). wu.ac.thswu.ac.th This molecular confirmation is crucial for unequivocally identifying the isolated compound.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment in Research Extracts

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, quantification, and purity assessment of this compound in research extracts. HPLC allows for the separation of this compound from other compounds present in a mixture based on their differential interactions with a stationary phase and a mobile phase. This technique is vital for determining the concentration of this compound in various plant extracts. tjnpr.orgresearchgate.netresearchgate.netnih.gov HPLC coupled with UV-Vis detection is commonly employed, with detection often performed at a specific wavelength where this compound absorbs light. tandfonline.com HPLC is also used to assess the purity of isolated this compound samples before biological assays. evitachem.com For instance, HPLC analysis has been used to quantify the this compound content in extracts from Derris reticulata and Albizia myriophylla. tjnpr.orgresearchgate.net

Microscopic and Flow Cytometric Techniques in Mechanistic Research

Beyond structural characterization, researchers utilize microscopic and flow cytometric techniques to investigate the effects of this compound on cellular morphology and physiology, particularly in studies exploring its biological mechanisms of action.

Electron Microscopy (Scanning and Transmission) for Ultrastructural Analysis in Cellular Models

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of cells and their internal structures, allowing for the visualization of morphological and ultrastructural changes induced by this compound. TEM has been employed to observe the ultrastructure of bacteria treated with this compound, revealing damage to the bacterial cell membrane and cell wall. swu.ac.thresearchgate.netnih.govnih.gov SEM has also been used to confirm the faster onset of action of this compound compared to other antimicrobial agents by visualizing changes in bacterial morphology over time. swu.ac.thresearchgate.netnih.gov These microscopic analyses provide visual evidence supporting the proposed mechanisms of action, such as membrane disruption. swu.ac.thresearchgate.netnih.govnih.gov

Flow Cytometry for Assessment of Cellular Membrane Integrity and Physiological Alterations

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In this compound research, flow cytometry is particularly valuable for assessing cellular membrane integrity and other physiological alterations in cell populations. Propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with damaged membranes, is commonly used in flow cytometry to measure membrane permeability. wu.ac.thwu.ac.th Studies have shown that this compound treatment leads to increased PI intensity in bacterial cells, indicating damage to the cytoplasmic membrane. wu.ac.thwu.ac.th Another indicator used in flow cytometry is the carbocyanine dye DiOC₂, which is used to measure bacterial membrane potential. A decrease in the red/green fluorescence ratio of DiOC₂ stained cells upon this compound treatment suggests a disruption of the bacterial membrane integrity. swu.ac.thresearchgate.netnih.gov Flow cytometry provides quantitative data on the proportion of cells affected and the extent of membrane damage, substantiating hypotheses about this compound's mechanism of action. wu.ac.thswu.ac.thevitachem.comresearchgate.netnih.govwu.ac.th

Mechanistic Investigations of Lupinifolin S Biological Activities in Preclinical Cellular and Molecular Models

Antibacterial Mechanisms of Action

Studies suggest that lupinifolin exerts its antibacterial effects through multiple mechanisms, with a significant focus on disrupting bacterial membrane integrity and function. researchgate.netresearchgate.netrsc.org

Direct Disruption of Bacterial Cytoplasmic Membrane Integrity and Permeability

A key mechanism identified for this compound's antibacterial activity is the direct disruption of the bacterial cytoplasmic membrane. swu.ac.thresearchgate.netwu.ac.thnih.govnih.govresearchgate.net This disruption leads to increased membrane permeability. researchgate.netresearchgate.net Evidence supporting this mechanism comes from various experimental approaches, including flow cytometry using fluorescent probes like propidium (B1200493) iodide (PI) and DiOC2, as well as electron microscopy. swu.ac.thresearchgate.netwu.ac.thresearchgate.netnih.govresearchgate.net

Flow cytometry studies using PI, a stain that can only enter cells with damaged membranes, have shown that this compound increases the permeability of bacterial membranes in strains like MRSA. wu.ac.th Similarly, the use of DiOC2, a carbocyanine dye sensitive to membrane potential, has indicated that this compound affects bacterial membrane integrity. swu.ac.thresearchgate.netnih.govresearchgate.net

Electron microscopy, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), has provided visual evidence of morphological changes in bacteria treated with this compound. swu.ac.thresearchgate.netresearchgate.netnih.govresearchgate.net These changes include ruptured bacterial cell membranes and cell walls, particularly in Staphylococcus aureus. swu.ac.thresearchgate.netnih.govresearchgate.net The rapid onset of this compound's action further supports the hypothesis of direct membrane disruption. swu.ac.thresearchgate.netnih.gov

Modulation of Bacterial Membrane Potential and Associated Ion Homeostasis

This compound has been shown to affect bacterial membrane potential. researchgate.net Studies using fluorescent probes like DiOC2 have indicated that this compound can decrease the red/green fluorescence ratio, similar to the effect of known protonophores such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP). swu.ac.thresearchgate.netnih.govresearchgate.net This suggests that this compound may dissipate the bacterial membrane potential, which is crucial for various cellular processes including ATP synthesis and active transport. swu.ac.thresearchgate.netnih.gov The disruption of membrane potential can subsequently impact ion homeostasis within the bacterial cell. researchgate.net

Induction of Cytoplasmic Content Leakage in Bacterial Cells

The damage to the bacterial cytoplasmic membrane caused by this compound results in the leakage of intracellular components. researchgate.netresearchgate.netrsc.orgnih.gov Studies have observed significant cytoplasmic leakage through the bacterial membrane after treatment with this compound, particularly in Streptococcus mutans. researchgate.netnih.gov This leakage contributes to the loss of essential cellular contents, ultimately leading to bacterial cell death. researchgate.netrsc.org

Interference with Bacterial Cellular Energetics and Metabolic Processes

While direct evidence specifically linking this compound to interference with bacterial cellular energetics and metabolic processes is less detailed in the provided search results compared to membrane disruption, some flavonoids have been reported to inhibit oxygen consumption in Gram-positive bacteria, suggesting a potential impact on energy metabolism. sut.ac.th Given that membrane potential disruption can affect ATP synthesis, it is plausible that this compound indirectly interferes with cellular energetics. Further dedicated studies are needed to fully elucidate this compound's direct effects on specific metabolic pathways.

Potential Modulation of Bacterial Efflux Pump Systems

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively expelling antibacterial agents from the cell. scialert.netrsc.org Some flavonoids have been documented to modulate the activity or expression of bacterial efflux pumps, thereby sensitizing bacteria to conventional antibiotics. rsc.orgscialert.netrsc.org For instance, combinations of certain flavonoids with antibiotics have shown synergistic effects linked to the downregulation of efflux pump genes like norA, norC, and abcA in MRSA. scialert.net While the search results mention that a further experiment is required to investigate whether this compound can also modulate the efflux pump of S. aureus, the potential for this mechanism exists, especially considering this compound's synergistic effects with some antibiotics. scialert.netdocsdrive.com

Antibiofilm Activity and Bacterial Virulence Factor Modulation

This compound has demonstrated significant activity against bacterial biofilms, which are a major contributor to antibiotic resistance and persistent infections. researchgate.netresearchgate.netresearchgate.netscialert.netscialert.netdocsdrive.comherbmedpharmacol.comherbmedpharmacol.comresearchgate.net It has been shown to inhibit biofilm formation in various problematic bacteria, including S. mutans, S. aureus (both MSSA and MRSA), E. faecalis, and E. faecium. researchgate.netresearchgate.netresearchgate.netscialert.netscialert.netdocsdrive.comherbmedpharmacol.comherbmedpharmacol.comresearchgate.net

The antibiofilm activity of this compound can occur even at sub-inhibitory concentrations (sub-MICs), suggesting that it can interfere with biofilm formation independently of its direct bactericidal effects. scialert.netherbmedpharmacol.comherbmedpharmacol.com Studies on E. faecalis suggest that this compound primarily interferes with the initial stage of biofilm formation, known as initial surface attachment. researchgate.netherbmedpharmacol.com

This compound's antibiofilm activity against different S. aureus strains (MSSA and MRSA) might involve different mechanisms, as these strains form distinct types of biofilms (proteinaceous vs. polysaccharide-type). scialert.net

Beyond biofilm inhibition, some flavonoids are known to impede bacterial virulence factors, including enzymes like β-lactamase, sortase, α-toxin, and coagulase. scialert.netdocsdrive.com Sortase, an extracellular transpeptidase, is crucial for anchoring proteins to the bacterial cell wall and is considered a virulence factor in S. aureus, playing a key role in biofilm formation. scialert.net While the search results indicate that it should be investigated further whether this compound can modulate sortase enzyme activity, this represents a potential mechanism for its effect on virulence. scialert.net Autolysin (Alt), which contributes to MRSA biofilm formation by inducing cell lysis and releasing extracellular DNA (eDNA), is another potential target for this compound's antibiofilm activity. scialert.net

Data from studies on this compound's antibiofilm activity are often presented as IC50 values (median inhibitory concentration) against biofilm formation. For example, this compound has shown significant inhibitory activity against MRSA biofilm formation with an IC50 of 7.96 ± 3.05 μg/mL at 24 hours incubation. researchgate.netscialert.net Its potency against MRSA biofilm formation has been reported to be substantially higher than that of ampicillin (B1664943). scialert.net

Here is a summary of some reported MIC and antibiofilm IC50 values for this compound against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Antibiofilm IC50 (μg/mL) | Reference(s) |

| Staphylococcus aureus | 8 | - | swu.ac.thresearchgate.netnih.govresearchgate.net |

| MRSA | 8 | 7.96 ± 3.05 (24h) | scialert.netwu.ac.th |

| Streptococcus mutans | 2-4 | - | researchgate.netnih.govsut.ac.thdaneshyari.com |

| Enterococcus faecalis | 0.5-2.0 | 6.78 ± 3.04 (6h) | researchgate.netresearchgate.netherbmedpharmacol.com |

| Enterococcus faecium | 0.5-2.0 | - | researchgate.netresearchgate.net |

| Bacillus cereus | 8 | - | sut.ac.thtci-thaijo.org |

Note: IC50 values for antibiofilm activity can vary depending on incubation time and specific experimental conditions.

The potential of this compound as an antibacterial intensifier, particularly in combination with conventional antibiotics, has also been explored, with studies showing synergistic effects against S. aureus, including MRSA. scialert.netscialert.netdocsdrive.comherbmedpharmacol.com This synergistic activity, especially with cell wall synthesis inhibitors like ampicillin and cloxacillin (B1194729), may be linked to this compound's ability to disrupt the bacterial cell membrane and potentially the cell wall. scialert.netdocsdrive.com

Inhibition of Initial Bacterial Adhesion and Biofilm Formation Stages

This compound has been shown to significantly inhibit bacterial biofilm formation in various Gram-positive bacteria, including Staphylococcus aureus (MSSA and MRSA), Streptococcus mutans, and Enterococcus faecalis. docsdrive.comherbmedpharmacol.comresearchgate.netscialert.netscialert.netresearchgate.netacs.orgresearchgate.net The antibiofilm activity is observed at sub-minimum inhibitory concentrations (sub-MICs), suggesting a mechanism independent of direct bacterial growth inhibition. herbmedpharmacol.comresearchgate.netscialert.netherbmedpharmacol.com Studies indicate that this compound's antibiofilm action is most potent during the initial stages of biofilm formation, specifically by disrupting bacterial surface attachment. herbmedpharmacol.comresearchgate.net For instance, this compound at sub-MICs significantly inhibited E. faecalis biofilm formation at early incubation times, with the lowest median inhibitory concentration (IC50) observed at 6 hours. herbmedpharmacol.comresearchgate.netresearchgate.net This suggests that the compound interferes with the initial adhesion phase.

Data on this compound's Biofilm Inhibition Activity:

| Bacterial Species | Incubation Time (hours) | Effect | Reference |

| S. mutans | Sub-MICs | Significant inhibition of biofilm formation | docsdrive.comscialert.net |

| S. aureus (MSSA, MRSA) | Sub-MICs | Significant inhibition of biofilm formation | docsdrive.comscialert.netscialert.net |

| E. faecalis | 6 | Potent inhibition (lowest IC50) | herbmedpharmacol.comresearchgate.netresearchgate.net |

| E. faecalis | 12, 24, 36 | Significant inhibition | herbmedpharmacol.comresearchgate.net |

| E. faecium | Sub-MICs | Inhibition of biofilm formation | scialert.netresearchgate.net |

Specific Inhibition of Bacterial Sortase Enzymes

Sortase enzymes are crucial for anchoring proteins to the cell wall of Gram-positive bacteria and play a significant role in biofilm formation. scialert.net Flavonoids, including prenylated flavanones like this compound, have been reported to inhibit sortase enzymes. docsdrive.comherbmedpharmacol.comscialert.netscialert.net While other flavonoids such as kurarinol (B1581468) and eriodictyol (B191197) have shown sortase inhibitory action with specific IC50 values herbmedpharmacol.comscialert.net, the provided search results state that further tests should be conducted to determine if the antibiofilm effect of this compound is caused by inhibition of E. faecalis sortase A. herbmedpharmacol.com This suggests that while sortase inhibition is a potential mechanism for this compound's antibiofilm activity, it has not been definitively established in the provided literature.

Antiviral Mechanisms in Cellular Contexts

This compound has also shown antiviral activity in preclinical models. swu.ac.thsut.ac.thresearchgate.netacademiaromana-is.ro

Direct Interactions with Key Viral Proteins (e.g., SARS-CoV-2 3CLpro)

Computational studies, such as molecular docking and molecular dynamics simulations, have investigated the potential of this compound to interact with key viral proteins. This compound has been identified as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). tandfonline.comresearchgate.netresearchgate.netnih.govnih.gov These studies indicate that this compound exhibits a high estimated binding affinity to 3CLpro, which is reported to be higher than that of hesperidin. tandfonline.comresearchgate.netnih.govnih.gov The estimated binding energy for this compound with 3CLpro was reported as -20.93 kcal/mol in computational analyses. tandfonline.comresearchgate.netnih.govnih.gov This suggests a potential direct interaction with the viral protease, which is essential for viral replication.

Computational Binding Affinity Data for SARS-CoV-2 3CLpro:

| Compound | Estimated Binding Affinity (kcal/mol) | Target Protein | Reference |

| This compound | -20.93 | SARS-CoV-2 3CLpro | tandfonline.comresearchgate.netnih.govnih.gov |

| Hesperidin | -15.18 | SARS-CoV-2 3CLpro | tandfonline.comresearchgate.netnih.govnih.gov |

Cellular Antioxidant Mechanisms

Cellular oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Research has explored this compound's ability to counteract oxidative damage through direct radical scavenging and the modulation of cellular antioxidant systems.

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

Studies have indicated that extracts containing this compound exhibit significant antioxidant activity at the cellular level. This activity includes the scavenging of free radicals and the reduction of intracellular ROS researchgate.netsemanticscholar.orgresearchgate.netnih.gov. Flavonoids, as a class of compounds, are generally recognized for their capacity to scavenge ROS and free radicals, thereby mitigating oxidative stress nih.govinspirajournals.commdpi.com. This compound has been identified among compounds with demonstrated antioxidant properties in various plant extracts researchgate.netnih.govmdpi.comresearchgate.net. For instance, an herbal gel containing an extract where this compound was a bioactive marker demonstrated free radical scavenging effects with IC50 values ranging from 0.05 to 4.39 mg/mL nih.gov.

Activation of Endogenous Antioxidant Pathways in Cells

Beyond direct radical scavenging, flavonoids can influence the endogenous antioxidant defense system nih.gov. This can involve augmenting the activity of native scavenging compounds nih.gov or upregulating the expression of antioxidant enzymes inspirajournals.com. While research on this compound specifically activating these pathways is ongoing, studies on other prenylated flavonoids, such as Kushenol C, have shown the ability to upregulate the endogenous antioxidant defense system, including glutathione, superoxide (B77818) dismutase, and catalase, and activate pathways like Nrf2 researchgate.netnih.gov. These findings suggest a potential for this compound, as a prenylated flavonoid, to also interact with and modulate cellular antioxidant defense mechanisms.

Anti-inflammatory Cellular Pathways

Inflammation is a complex biological response involving various cellular and molecular events. Preclinical studies have investigated this compound's impact on key inflammatory pathways, particularly in the context of macrophage activation.

Downregulation of Pro-inflammatory Gene Expression (e.g., Nos2, Il1b, Il6, Ptgs2)

Extracts containing this compound have demonstrated the ability to suppress the expression of genes encoding key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models researchgate.netsemanticscholar.orgcore.ac.ukresearchgate.net. Specifically, studies have reported the downregulation of Nos2 (encoding inducible nitric oxide synthase, iNOS), Il1b (encoding interleukin-1 beta), Il6 (encoding interleukin-6), and Ptgs2 (encoding cyclooxygenase-2, COX-2) at the mRNA level researchgate.netsemanticscholar.orgcore.ac.ukresearchgate.net. This compound itself has been noted in a review as affecting LPS-induced Il1b, Il6, and Ptgs2 expression researchgate.net. The downregulation of Nos2 gene transcription subsequently leads to a decrease in iNOS protein expression researchgate.netsemanticscholar.orgresearchgate.netnih.govresearchgate.net.

Table 1: Effect of Extracts Containing this compound on Pro-inflammatory Gene Expression in LPS-Stimulated Macrophages

| Source Organism | Extract Type | Cell Model | Genes Downregulated | Key Findings |

| Genista tridentata | Ethanolic | LPS-stimulated macrophages | Nos2, Il1b, Il6, Ptgs2 | Significantly decreased transcription of these genes researchgate.netsemanticscholar.org. |

| Derris reticulata | Ethanolic | LPS-activated J774A.1 cells | Nos2, Ptgs2, Il1b, Il6 | Decreased mRNA expression in a concentration-dependent manner researchgate.net. |

| Derris reticulata/Glycyrrhiza glabra (combined) | Herbal Gel | LPS-induced RAW264.7 cells | iNOS (mRNA) | Significantly inhibited LPS-induced NO production by downregulating iNOS mRNA researchgate.netnih.gov. |

Inhibition of Nitric Oxide (NO) Production in Macrophage Models

A consistent finding across multiple studies is the significant inhibitory effect of this compound-containing extracts on the production of nitric oxide (NO) in LPS-stimulated macrophage cell lines, such as RAW 264.7 and J774A.1 researchgate.netsemanticscholar.orgresearchgate.netnih.govresearchgate.nettjnpr.org. NO is a key inflammatory mediator produced by iNOS. The observed reduction in NO production is directly linked to the decreased transcription of the Nos2 gene and subsequent lower levels of iNOS protein researchgate.netsemanticscholar.orgresearchgate.netnih.govresearchgate.net. This compound has been explicitly identified as contributing to the inhibition of NO production researchgate.net. For example, an herbal gel containing this compound as a bioactive marker showed an IC50 of 3.59 mg/mL for anti-inflammatory activity, evaluated by NO production inhibition nih.gov.

Table 2: Inhibition of Nitric Oxide Production by this compound-Containing Extracts in Macrophage Models

| Source Organism | Extract Type | Cell Model | Effect on NO Production | Related Mechanism |

| Genista tridentata | Ethanolic | LPS-triggered macrophages | Significantly inhibited NO production researchgate.netsemanticscholar.org. | Downregulation of Nos2 transcription and iNOS expression researchgate.netsemanticscholar.org. |

| Derris reticulata | Ethanolic | LPS-activated J774A.1 cells | Inhibited NO production in concentration-dependent manner (IC50 62.5 µg/mL) researchgate.net. | Decreased iNOS mRNA and COX-2 mRNA expression researchgate.net. |

| Derris reticulata/Glycyrrhiza glabra (combined) | Herbal Gel | LPS-induced RAW264.7 cells | Demonstrated anti-inflammatory effect (IC50 3.59 mg/mL) via NO inhibition researchgate.netnih.gov. | Downregulation of iNOS mRNA levels researchgate.netnih.gov. |

| Derris reticulata | Ethanolic | - | Exhibited NO scavenging activity (15.8 - 49.7% at 0.0625 - 2.5 mg/mL) tjnpr.org. | - |

Enzymatic Modulation for Glycemic Control Research

Research into potential therapeutic agents for glycemic control often involves investigating their effects on enzymes involved in carbohydrate metabolism. This compound has been explored in this context, particularly through in silico methods.

In silico studies employing molecular docking have identified this compound as a compound with potential inhibitory activity against enzymes relevant to glycemic control, such as alpha-glucosidase (MGAM) and alpha-amylase (AMY1A) umsha.ac.irumsha.ac.ir. These enzymes play a role in the digestion of carbohydrates, and their inhibition can help reduce postprandial blood sugar levels umsha.ac.ir. Molecular docking simulations have indicated favorable binding energies for this compound with MGAM, suggesting a potential interaction and inhibitory effect umsha.ac.ir. While in silico findings provide a basis for further investigation, they highlight this compound as a candidate for research into enzymatic modulation for glycemic control. An in vitro study also evaluated the α-glucosidase inhibitory activity of Derris reticulata stem extracts, which contain this compound tjnpr.orgsut.ac.th.

Table 3: In Silico Molecular Docking of this compound with Glycemic Control Enzymes

| Enzyme Target | PDB ID | This compound Docking Score (kcal/mol) | Control Docking Score (kcal/mol) | Reference |

| Maltase-Glucoamylase (MGAM) | 2QMJ | -6.804 to -7.971 | -8.281 | umsha.ac.ir |

| Pancreatic amylase (AMY1A) | 2QV4 | -7.4 to -8.7 | -9.7 | umsha.ac.ir |

Note: Docking scores represent predicted binding affinity; lower scores generally indicate stronger binding.

Alpha-Amylase Inhibition Kinetics (e.g., Non-competitive Inhibition)

Studies have demonstrated that this compound acts as an inhibitor of pancreatic alpha-amylase, a key enzyme involved in starch digestion. Enzyme kinetics studies have revealed that this compound exhibits a non-competitive mode of inhibition against alpha-amylase. This is characterized by a decrease in the maximum reaction velocity (Vmax) while the Michaelis-Menten constant (Km) remains largely unchanged. A non-competitive inhibitor typically binds to an allosteric site on the enzyme, distinct from the substrate-binding site, and reduces the enzyme's catalytic efficiency regardless of substrate concentration.

Research using this compound isolated from Derris reticulata stems showed significant alpha-amylase inhibitory action with an IC50 value of 3.43 ± 0.77 µg/mL. phcogres.com At a concentration approximating its IC50 (4 µg/mL), this compound caused a decrease in Vmax with no significant alteration in Km, supporting the non-competitive inhibition mechanism.

Table 1: Alpha-Amylase Inhibition by this compound

| Inhibitor | IC50 (µg/mL) | Inhibition Type | Effect on Vmax | Effect on Km |

| This compound | 3.43 ± 0.77 | Non-competitive | Decrease | No significant change |

Data derived from studies on this compound isolated from Derris reticulata. phcogres.com

Alpha-Glucosidase Inhibition Kinetics (e.g., Mixed-type Inhibition)

This compound has also been shown to inhibit alpha-glucosidase, another crucial enzyme in carbohydrate metabolism responsible for breaking down disaccharides into absorbable monosaccharides in the intestine. phcogres.com Enzyme kinetics studies indicate that this compound acts as a mixed-type inhibitor against alpha-glucosidase. Mixed inhibition is characterized by a decrease in Vmax and an increase in Km. The increase in Km suggests that a mixed inhibitor can decrease the substrate binding affinity to the enzyme. This type of inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

This compound isolated from Derris reticulata demonstrated concentration-dependent inhibitory action against alpha-glucosidase with an IC50 of 56.29 ± 11.64 µg/mL. phcogres.com The observed decrease in Vmax and increase in Km further support the mixed-type inhibition mechanism for alpha-glucosidase.

Table 2: Alpha-Glucosidase Inhibition by this compound

| Inhibitor | IC50 (µg/mL) | Inhibition Type | Effect on Vmax | Effect on Km |

| This compound | 56.29 ± 11.64 | Mixed-type | Decrease | Increase |

Data derived from studies on this compound isolated from Derris reticulata. phcogres.com

Anticancer Activity in Cellular Models

Preclinical investigations have explored the potential of this compound as an anticancer agent using various cellular models. These studies have focused on its ability to induce cytotoxicity and inhibit the proliferation and viability of cancer cells. researchgate.nettandfonline.comresearchgate.nettandfonline.commdpi.com this compound, particularly due to the presence of an A-ring prenyl substitution, has been associated with cytotoxic activity against several cancer cell lines. tandfonline.com

Induction of Cellular Cytotoxicity in Specific Cancer Cell Lines

This compound has demonstrated cytotoxic activity in a range of cancer cell lines. It has shown cytotoxicity against breast cancer, human small-cell lung carcinoma (NCI-H187), and oral human epidermoid carcinoma (KB) cells. researchgate.net Studies have reported IC50 values for this compound against KB cells ranging from 4.95 to 12.55 µg/mL. tandfonline.com this compound has also been reported to inhibit the growth of P-388 leukemia cells with an IC50 in the range of 0.4-0.5 µg/mL. sut.ac.th More recent studies have evaluated its cytotoxicity against leukemia cell lines, showing activity against MOLT-3 cells with an IC50 of 40.17 ± 4.0 µM for a related compound (dereticulatinal) and 22.16 ± 2.3 µM for another (dereticulatinone), while this compound itself or closely related compounds also showed activity against MOLT-3 and HL-60 cells with IC50 values of 22.16 ± 2.3 and 38.99 ± 4.5 µM, respectively. tandfonline.com Furthermore, this compound has been evaluated for cytotoxicity against prostate cancer cell lines DU145 and PC3 using the MTT assay. researchgate.net

Table 3: Cytotoxic Activity of this compound in Various Cancer Cell Lines

| Cancer Cell Line | IC50 (µg/mL) | Assay Method (if specified) | Reference |

| KB (Oral Epidermoid Carcinoma) | 4.95 - 12.55 | Not specified | tandfonline.com |

| P-388 (Leukemia) | 0.4 - 0.5 | In vitro bioassay | sut.ac.th |

| MOLT-3 (Leukemia) | ~7.9 - 16.2 µg/mL | Not specified | tandfonline.com |

| HL-60 (Leukemia) | ~15.9 µg/mL | Not specified | tandfonline.com |

| DU145 (Prostate Cancer) | Not specified (activity observed) | MTT assay | researchgate.net |

| PC3 (Prostate Cancer) | Not specified (activity observed) | MTT assay | researchgate.net |

Approximate conversion from µM to µg/mL using this compound's molecular weight (406.5 g/mol ). nih.gov

Inhibition of Cancer Cell Proliferation and Viability

The cytotoxic effects of this compound in cellular models are intrinsically linked to its ability to inhibit cancer cell proliferation and reduce their viability. Assays such as the MTT assay, commonly used to measure cytotoxicity, quantify the metabolic activity of viable cells, and a reduction in viability can result from inhibited proliferation or induced cell death. researchgate.netmdpi.com this compound has been reported to inhibit the growth of DU145 prostate cancer cells in a concentration-dependent manner. researchgate.net Additionally, this compound has exhibited moderate anti-proliferative activity on A549 lung cancer cell lines with a median effective concentration (IC50) of 86.23 ± 0.22 µg/mL. oup.com While specific detailed mechanisms for proliferation inhibition are still under investigation, the observed reduction in cell viability across various cancer cell lines suggests a direct impact on cellular growth and survival pathways. researchgate.nettandfonline.comresearchgate.nettandfonline.commdpi.comoup.com

Table 4: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cancer Cell Line | IC50 (µg/mL) | Assay Method | Reference |

| A549 (Lung Cancer) | 86.23 ± 0.22 | MTT assay | oup.com |

Synergistic Interactions of Lupinifolin with Conventional Antimicrobial Agents

Enhancement of Antibacterial Efficacy Against Resistant Pathogens

Studies have investigated the effects of combining lupinifolin with antibiotics targeting different bacterial processes, revealing enhanced efficacy against resistant strains such as MRSA and multidrug-resistant enterococci. docsdrive.comherbmedpharmacol.comresearchgate.netnih.gov

Synergy with Bacterial Cell Wall Synthesis Inhibitors (e.g., Ampicillin (B1664943), Cloxacillin (B1194729), Vancomycin)

Combinations of this compound with bacterial cell wall synthesis inhibitors, specifically ampicillin and cloxacillin, have shown synergistic antibacterial activity against both Methicillin-Sensitive Staphylococcus aureus (MSSA) and MRSA. docsdrive.comnih.govscialert.net For instance, the combination of this compound and streptomycin (B1217042) exhibited synergy against MRSA biofilm formation. herbmedpharmacol.comherbmedpharmacol.com

Research using checkerboard assays has demonstrated that this compound in combination with ampicillin or cloxacillin resulted in synergistic effects against MSSA, with Fractional Inhibitory Concentration Indices (FICIs) of <0.5. docsdrive.comnih.gov Against MRSA, potential synergistic effects were also observed with this compound combined with ampicillin or cloxacillin. docsdrive.comnih.govscialert.net These combinations substantially reduced the Minimum Inhibitory Concentrations (MICs) of ampicillin and cloxacillin against MRSA. docsdrive.comscialert.net For example, against MRSA with MICs of >32 µg/mL for both ampicillin and cloxacillin alone, combinations with this compound reduced the MICs to 2 µg/mL and 0.5 µg/mL, respectively, yielding FIC indices of <0.5625 and <0.5156. docsdrive.comscialert.net

However, the combination of this compound with vancomycin (B549263), another cell wall synthesis inhibitor, resulted in no interaction against MRSA, with an FICI of 0.75. docsdrive.comnih.govscialert.net Despite both penicillin and vancomycin targeting cell wall synthesis, their specific sites of action differ, which may explain the lack of synergy with vancomycin. scialert.net

In addition to antibacterial activity, combinations of this compound with ampicillin, cloxacillin, or vancomycin at their sub-MICs have shown significant inhibitory actions against MRSA biofilm formation. scialert.net this compound at a sub-MIC of 8 µg/mL in combination with sub-MICs of vancomycin significantly inhibited E. faecalis biofilm formation at various incubation periods. herbmedpharmacol.com

Synergy with Bacterial Protein Synthesis Inhibitors (e.g., Tetracycline (B611298), Streptomycin, Clindamycin)

The synergistic effects of this compound in combination with protein synthesis inhibitors have also been investigated, particularly against MRSA. herbmedpharmacol.comherbmedpharmacol.com this compound at a sub-MIC of 8 µg/mL in combination with certain sub-MICs of tetracycline (8 and 16 µg/mL), streptomycin (16, 32, and 64 µg/mL), or clindamycin (B1669177) (4, 8, and 16 µg/mL) caused significant inhibitions against MRSA biofilm formation. herbmedpharmacol.comherbmedpharmacol.com

Specifically, the combination of this compound and streptomycin exhibited a synergy against MRSA, confirmed by an FICI of <0.625 and time-kill assays. herbmedpharmacol.comherbmedpharmacol.com This suggests that the antibacterial synergy between this compound and streptomycin likely contributes to their combined antibiofilm activity. herbmedpharmacol.comherbmedpharmacol.com

In contrast, the combinations of this compound with tetracycline or clindamycin resulted in no interaction in terms of antibacterial synergy against MRSA, with FIC indices of 1.0078 and <1.0156, respectively. herbmedpharmacol.comherbmedpharmacol.com However, these combinations were still able to significantly inhibit MRSA biofilm formation, suggesting they may directly affect the biofilm formation process rather than exhibiting antibacterial synergy. herbmedpharmacol.comherbmedpharmacol.com

Here is a summary of representative synergy data based on Fractional Inhibitory Concentration Indices (FICIs):

| Combination | Bacterial Strain | FICI | Interaction | Source |

| This compound + Ampicillin | MSSA | <0.5 | Synergy | docsdrive.comnih.gov |

| This compound + Cloxacillin | MSSA | <0.5 | Synergy | docsdrive.comnih.gov |

| This compound + Ampicillin | MRSA | <0.5625 | Synergy | docsdrive.comscialert.net |

| This compound + Cloxacillin | MRSA | <0.5156 | Synergy | docsdrive.comscialert.net |

| This compound + Vancomycin | MRSA | 0.75 | No interaction | docsdrive.comnih.govscialert.net |

| This compound + Streptomycin | MRSA | <0.625 | Synergy | herbmedpharmacol.comherbmedpharmacol.com |

| This compound + Tetracycline | MRSA | 1.0078 | No interaction | herbmedpharmacol.comherbmedpharmacol.com |

| This compound + Clindamycin | MRSA | <1.0156 | No interaction | herbmedpharmacol.comherbmedpharmacol.com |

Ecological and Evolutionary Research Perspectives on Lupinifolin

Role of Lupinifolin in Plant Defense Mechanisms Against Pathogens and Herbivores

Research indicates that this compound possesses antimicrobial properties, primarily against Gram-positive bacteria. This activity is a key component of the plant's defense against bacterial pathogens. Studies have demonstrated this compound's effectiveness against a range of bacteria, including Streptococcus mutans, Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA), Enterococcus faecalis, and Enterococcus faecium. researchgate.netherbmedpharmacol.comherbmedpharmacol.comscialert.nettandfonline.comscialert.netwu.ac.thresearchgate.netwu.ac.thnih.govresearchgate.net

The mechanism of action against bacteria appears to involve the disruption of the bacterial cell membrane. researchgate.netherbmedpharmacol.comresearchgate.netwu.ac.thnih.gov this compound can permeate the bacterial cell wall and cytoplasmic membrane, leading to leakage of intracellular content and ultimately cell death. researchgate.netresearchgate.netwu.ac.thnih.gov This membrane-targeting activity is thought to be related to the lipophilic nature of prenylated flavonoids like this compound. researchgate.netherbmedpharmacol.comresearchgate.net

Beyond direct antibacterial effects, this compound has also shown significant activity against bacterial biofilm formation. Biofilms are communities of bacteria encased in a matrix, which can provide increased resistance to antimicrobial agents. scialert.net this compound has been shown to inhibit biofilm formation in S. mutans, S. aureus, MRSA, E. faecalis, and E. faecium, often at concentrations below its minimum inhibitory concentration (MIC) for bacterial growth. herbmedpharmacol.comherbmedpharmacol.comscialert.netscialert.netresearchgate.netresearchgate.netresearchgate.net This antibiofilm activity can be particularly important in plant defense by preventing the establishment of persistent microbial communities.

Detailed research findings on the antibacterial activity of this compound against specific pathogens include:

Against Streptococcus mutans : this compound isolated from Albizia myriophylla wood showed potent antibacterial activity with MIC values as low as 0.98 µg/mL. tandfonline.comnih.gov It exhibits bactericidal effects and disrupts the cytoplasmic membrane. researchgate.netnih.gov

Against Staphylococcus aureus (including MRSA) : this compound has demonstrated antibacterial activity against both Methicillin-sensitive S. aureus (MSSA) and MRSA, with reported MIC values ranging from 8 to 125 µg/mL depending on the strain and study. tandfonline.comwu.ac.thnih.gov Its mechanism involves disrupting the bacterial cell membrane. researchgate.netwu.ac.th this compound also inhibits MRSA biofilm formation, with studies reporting IC50 values (concentration causing 50% inhibition of biofilm formation) around 7.96 µg/mL. herbmedpharmacol.comscialert.netresearchgate.net

Against Enterococcus faecalis : While this compound may not inhibit the growth of E. faecalis at high concentrations (MIC > 128 µg/mL in some studies), it significantly inhibits biofilm formation at sub-MIC concentrations. herbmedpharmacol.comherbmedpharmacol.comresearchgate.netresearchgate.net The antibiofilm activity is particularly notable in the early stages of biofilm development. herbmedpharmacol.comresearchgate.netresearchgate.net

While the research primarily focuses on antimicrobial activity, plant secondary metabolites, including flavonoids, are broadly recognized for their role in defending plants against herbivores and insects. researchgate.netmdpi.com Although specific studies detailing this compound's direct deterrent or toxic effects on herbivores were not prominently found in the search results, its classification as a plant secondary metabolite and a flavonoid suggests a potential, albeit less explored, role in anti-herbivore defense, consistent with the known functions of this class of compounds. nih.govmdpi.com

Here is a summary of some research findings on this compound's antibacterial activity:

| Target Bacterium | Plant Source | MIC (µg/mL) | Key Mechanism(s) | Source(s) |

| Streptococcus mutans | Albizia myriophylla | 0.98 - 4 | Membrane disruption, Bactericidal | tandfonline.comresearchgate.netnih.govnih.gov |

| Staphylococcus aureus (MSSA) | Derris reticulata | 8 - 125 | Membrane disruption, Antibiofilm activity | tandfonline.comwu.ac.thnih.gov |

| Staphylococcus aureus (MRSA) | Derris reticulata | 8 - 16 | Membrane disruption, Antibiofilm activity | researchgate.netherbmedpharmacol.comscialert.netwu.ac.thresearchgate.net |

| Enterococcus faecalis | Derris reticulata | > 128 (MIC), 6.78 (IC50 biofilm) | Antibiofilm activity (primarily) | herbmedpharmacol.comherbmedpharmacol.comresearchgate.netresearchgate.net |

| Enterococcus faecium | Derris reticulata | Not specified (MIC), Inhibits biofilm | Antibiofilm activity | researchgate.netherbmedpharmacol.comresearchgate.net |

| Bacillus cereus | Albizia myriophylla | 15.63 - 125 | Antibacterial activity | tandfonline.comnih.gov |

Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.

Evolutionary Adaptations in this compound Biosynthesis Across Plant Species

This compound is a prenylated flavonoid. Prenylated flavonoids are a unique class of flavonoids that are considered part of a plant's self-defense strategy. researchgate.net The presence of the prenyl group is thought to enhance their biological activity, including their affinity for cell membranes, which is relevant to their antimicrobial function. researchgate.netherbmedpharmacol.comresearchgate.net

The distribution of this compound across different plant species, particularly within the Fabaceae family, suggests convergent or divergent evolutionary pathways in the biosynthesis of this compound. This compound has been isolated from Derris reticulata, Albizia myriophylla, Eriosema chinense, and Myriopteron extensum. researchgate.netherbmedpharmacol.comherbmedpharmacol.com These plants belong to the Fabaceae family, which is known to be rich in flavonoids and is one of the plant families most represented in studies on antibacterial activity. nih.govsci-hub.se

The presence of this compound in geographically distinct populations of the same species can also vary. For instance, studies on Albizia myriophylla from different regions in Thailand showed significant differences in this compound content, with samples from central Thailand having considerably higher levels than those from southern Thailand. tandfonline.comnih.gov This variation could reflect local adaptations to specific environmental pressures, such as the prevalence of certain pathogens or herbivores, driving differential selective pressures on the biosynthesis of defensive compounds like this compound.

The biosynthesis of flavonoids involves a complex series of enzymatic steps. Variations in the genes encoding these enzymes, or in the regulatory mechanisms controlling their expression, could lead to differences in the types and quantities of flavonoids produced by different plant species or even different populations within a species. The prenylation step, which is crucial for the structure and activity of this compound, is mediated by prenyltransferases. The evolution of these enzymes and their substrate specificity in different plant lineages would be a key factor in the evolutionary history of prenylated flavonoids like this compound. While the search results confirm the presence and activity of this compound in various species, detailed research specifically on the evolutionary adaptations of the biosynthetic pathways of this compound across these species was not extensively available. However, the phylogenetic distribution of antibacterial activity in plants, with a strong presence in eudicots like the Fabaceae, supports the concept of chemical evolution across plant clades, where secondary metabolites evolve in response to environmental interactions. nih.gov

The study of this compound's distribution and the genetic basis of its biosynthesis in different plant species can provide valuable insights into the evolutionary strategies plants employ to defend themselves against biotic threats.

Challenges and Future Directions in Lupinifolin Academic Research

Elucidation of Unexplored Biological Mechanisms and Signaling Pathways

Despite evidence of lupinifolin's biological activities, the precise molecular mechanisms and involved signaling pathways are not fully elucidated, presenting a significant challenge for future research. Studies have indicated that this compound disrupts bacterial cell membranes, leading to increased permeability and decreased membrane potential nih.govfishersci.dksigmaaldrich.comcaymanchem.com. This mechanism is considered a likely contributor to its antibacterial effects nih.gov. However, the exact antibiofilm mechanism of this compound requires further investigation. It is hypothesized that this compound may exert synergistic effects by targeting multiple cellular mechanisms beyond just the cell wall and membrane nih.gov.

The antiviral mechanisms of this compound also remain largely unstudied. Furthermore, research is needed to determine if its antibiofilm activity involves the modulation of genes related to biofilm formation. The complex nature of biological processes, such as inflammation, suggests that the reported effects of botanical compounds like this compound may involve numerous intricate mechanisms and signaling pathways that are yet to be fully mapped. A deeper understanding of these underlying biological interactions is crucial for advancing the therapeutic application of this compound. In-depth research into the pharmacological mechanisms of flavonoids, including this compound, is considered necessary to provide a solid scientific foundation for their potential clinical uses.

Discovery of Novel Bioactivity Profiles and Target Identification

This compound has demonstrated a range of bioactivities, including antibacterial effects against various Gram-positive bacteria such as Staphylococcus aureus (including MRSA), Streptococcus mutans, and Enterococcus faecalis nih.govfishersci.dksigmaaldrich.com. It has also shown activity against bacterial biofilms formed by E. faecalis and MRSA nih.gov. Beyond its antibacterial properties, this compound has exhibited potential antiviral activity against Herpes simplex virus type 1 (HSV-1). Computational studies have identified this compound as a potential inhibitor of the SARS-CoV-2 3CLpro enzyme, suggesting a possible role against viral targets nih.gov. Additionally, studies have reported cytotoxicity against certain cancer cell lines, including breast cancer, human small-cell lung (NCI-H187), and oral human epidermoid carcinoma (KB). This compound has also shown antidiarrheal activity and free-radical scavenging effects fishersci.dk. Molecular docking studies have indicated potential interactions with the COX-2 enzyme.

Despite these identified bioactivities, the discovery of novel therapeutic applications and the precise identification of the molecular targets responsible for these effects remain key challenges. While computational studies provide promising leads for targets like SARS-CoV-2 3CLpro and COX-2, these findings require rigorous validation through further in vitro and in vivo experiments. Identifying the specific targets involved in this compound's antibiofilm and antiviral activities is also a critical area for future research, which could pave the way for developing targeted therapies.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Current research on this compound's mechanisms of action has utilized various in vitro techniques, including crystal violet biofilm formation assays, broth microdilution methods, time-kill assays, and analyses of propidium (B1200493) iodide intensity and salt tolerance nih.gov. Electron microscopy, both scanning and transmission, has been employed to visualize the effects of this compound on bacterial ultrastructure nih.gov. Flow cytometry using dyes like DiOC2 has been used to assess bacterial membrane integrity nih.gov.

While these models have provided valuable insights, there is a clear need for the development and application of more advanced in vitro and ex vivo models that can better mimic the complex physiological conditions encountered in vivo. For instance, the intricate environment within the body during an E. faecalis infection cannot be fully captured by simple in vitro experiments. Ex vivo studies using everted intestinal sacs have been utilized to evaluate the intestinal permeability of this compound-loaded nanocarriers, highlighting the utility of such models for assessing absorption characteristics. However, these ex vivo findings necessitate validation through subsequent in vivo experiments. Mimicking physiological conditions accurately is paramount for obtaining reliable in vitro results. Future research should focus on developing more sophisticated co-culture models, 3D tissue models, and microfluidic systems that can better replicate the cellular and environmental complexities relevant to the specific bioactivity being studied. Additional in vitro, in vivo, and clinical research is broadly needed to confirm the efficacy and safety of plant-derived compounds and to precisely identify their mechanisms of action.

Computational and Systems Biology Approaches for this compound Research

Computational approaches have already played a role in this compound research, particularly in predicting potential molecular interactions. Molecular docking and molecular dynamics simulations have been applied to study the binding of this compound to viral enzymes like SARS-CoV-2 3CLpro and RdRp, suggesting its potential as an inhibitor nih.gov. In silico tools have also been used to predict pharmacokinetic properties and drug-likeness, aiding in the assessment of its potential as a therapeutic agent. Molecular docking studies have also suggested interactions with the COX-2 enzyme.

The application of computational and systems biology approaches represents a significant future direction for this compound research. Computational methods can provide insights into the kinetics and thermodynamics of molecular interactions, which are crucial for understanding mechanisms of action. Systems biology, which integrates data from various "omics" technologies (genomics, proteomics, metabolomics), can be leveraged to gain a holistic understanding of how this compound affects biological systems. This approach can help identify novel therapeutic indications, analyze complex drug-gene interaction networks, and elucidate disease-associated pathways influenced by this compound. The potential of systems biology to uncover the antibacterial mechanisms of plant phenolics, a class that includes this compound, has been recognized. Future research should increasingly integrate these computational and systems biology tools with experimental data to accelerate the discovery of this compound's full potential, predict off-target effects, and optimize its therapeutic application.

Q & A

Q. How is the structural identity of lupinifolin validated in experimental studies?

this compound's structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For example, its molecular ion peak [M+H]⁺ at m/z 407.1850 corresponds to its monoisotopic mass (406.1780) . Cross-referencing NMR data with prior literature (e.g., Mahidol et al., 1997) ensures consistency. Researchers should report purity levels (e.g., >95% via NMR) and compare spectral data with established databases to avoid misidentification.

Q. What methodologies are recommended for assessing this compound's antibacterial activity against Staphylococcus aureus?

Use the two-fold microdilution method to determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). For S. aureus, MIC and MBC values for this compound are 8 µg/mL and 16 µg/mL, respectively . Time-kill assays and electron microscopy (SEM/TEM) are critical for evaluating bactericidal kinetics and visualizing membrane disruption . Include controls like ampicillin to benchmark potency.

Q. How does this compound's solubility affect experimental design in enzyme inhibition studies?

this compound’s low water solubility (0.009 mg/L) necessitates solubilization in 0.1 M NaOH or organic solvents. Vehicle choice (e.g., NaOH vs. dimethyl sulfoxide) impacts bioactivity; for instance, NaOH enhances stability in aqueous media for α-glucosidase inhibition assays . Pre-test solubility under experimental conditions to avoid precipitation artifacts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound's α-glucosidase inhibition?

Discrepancies in IC₅₀ values (e.g., 56.29 µg/mL vs. 11.22 µg/mL) arise from differences in enzyme sources, vehicle preparation, or assay protocols . Standardize enzyme activity measurements (e.g., using porcine pancreatic α-glucosidase) and validate vehicle compatibility. Conduct parallel experiments with acarbose (IC₅₀ 280 µg/mL) as a positive control to calibrate potency .

Q. What experimental approaches confirm this compound's dual inhibition of α-amylase and α-glucosidase?

Perform enzyme kinetics assays (Michaelis-Menten plots) to distinguish competitive/non-competitive inhibition. This compound reduces Vₘₐₓ without altering Kₘ, indicating non-competitive inhibition of α-amylase (IC₅₀ 3.43 µg/mL) . For α-glucosidase, use Lineweaver-Burk plots to assess mechanism. Validate dual inhibition via oral starch/sucrose tolerance tests in vivo to model postprandial glucose regulation .

Q. How does this compound synergize with antibiotics like streptomycin against MRSA biofilms?

Synergy is quantified via fractional inhibitory concentration (FIC) indices. This compound (8 µg/mL) combined with streptomycin (16–64 µg/mL) achieves 87–99% biofilm inhibition, surpassing individual agents . Use confocal microscopy and crystal violet assays to quantify biofilm biomass. Address antagonism with clindamycin by testing alternate dosing regimens or combination ratios.

Q. What methodologies assess this compound's cytotoxicity in mammalian cells?

Conduct MTT and Trypan blue exclusion assays on HepG2 cells and hemolysis tests on erythrocytes. At MIC/MBC doses, this compound shows no significant cytotoxicity (p < 0.05) . Include long-term toxicity studies (e.g., chronic exposure in animal models) to evaluate therapeutic safety margins.

Data Analysis and Contradiction Management

Q. How should researchers address variability in this compound's reported bioactivity across studies?

Reconcile inconsistencies by:

Q. What statistical models are appropriate for analyzing this compound's dose-response relationships?

Use nonlinear regression (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀. For enzyme kinetics, apply the Cheng-Prusoff equation to differentiate inhibition types. Pair with Kruskal-Wallis tests for non-normal distributions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.